β-紫罗兰酮

概述

描述

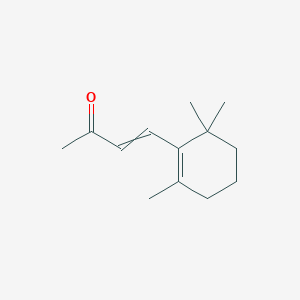

β-紫罗兰酮: 是一种含有13个碳原子的酮类化合物,具有单环萜类骨架。 它是香料工业中重要的香料化学品,是玫瑰香气的重要贡献者 。 紫罗兰酮这个词来源于“iona”(希腊语中的紫罗兰),指代它的紫罗兰香味,而“酮”则指代它的结构 。

科学研究应用

化学: β-紫罗兰酮被用作合成各种有机化合物的起始原料。 它也用于研究反应机理和开发新的合成方法 。

生物学和医学: 在生物学领域,β-紫罗兰酮已被证明具有抗癌、化学预防和抗炎特性。 它被用于与癌症治疗和预防相关的研究,以及炎症性疾病的研究 。

工业: β-紫罗兰酮由于其令人愉悦的香味而被广泛用于香料行业。 它也用于调味品行业,以再现紫罗兰和其他花朵的香味 。

作用机制

β-紫罗兰酮通过激活嗅觉受体家族51,亚家族E,成员2(OR51E2)发挥作用。 这种激活调节细胞周期调节蛋白、促凋亡和抗凋亡蛋白、HMG-CoA还原酶和促炎介质的活性或表达 。 这些分子靶点和通路参与了它的抗癌、化学预防和抗炎作用 。

生化分析

Biochemical Properties

Beta-Ionone interacts with various enzymes and proteins. For instance, a novel ene-reductase (KaDBR1) from Kazachstania exigua HSC6 has been identified for the synthesis of dihydro-beta-ionone from beta-ionone .

Cellular Effects

Beta-Ionone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, beta-Ionone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, KaDBR1 favored NADH over NADPH as a cofactor, and its catalytic efficiency (kcat/Km) toward beta-ionone using NADH was 8.1-fold greater than when using NADPH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-ionone change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of beta-ionone vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

Beta-Ionone is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of beta-ionone and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: β-紫罗兰酮可以通过香茅醛和丙酮在碱性条件下的缩合反应,然后在酸性条件下进行环化反应合成。 缩合反应通常在碱性条件下进行,而环化反应在酸性条件下进行 。

工业生产方法: 工业制备方法是通过调节丙酮、水和碱的用量,确保香茅醛与丙酮的缩合反应在近均相条件下进行。这种方法确保了温和的反应条件、较短的反应时间和较高的收率。 在环化过程中,加入二氧化碳冰以防止局部过热,并提高形成β-紫罗兰酮的选择性 。

化学反应分析

反应类型: β-紫罗兰酮会发生各种化学反应,包括氧化反应、还原反应和取代反应。

常见试剂和条件:

氧化反应: β-紫罗兰酮可以用高锰酸钾或三氧化铬等试剂进行氧化。

还原反应: 还原反应可以在钯碳等催化剂存在下,使用氢气进行。

取代反应: 在适当的条件下,卤素或其他亲核试剂可以与β-紫罗兰酮发生取代反应。

相似化合物的比较

类似化合物:

α-紫罗兰酮: 与β-紫罗兰酮类似,但在环己烯环中双键的位置不同。

γ-紫罗兰酮: 另一个具有不同结构和性质的异构体。

独特性: β-紫罗兰酮因其独特的结构而独一无二,这使其具有独特的香气和生物活性。 与它的异构体相比,它在某些应用中更有效,例如在香料行业和抗癌特性方面 。

生物活性

β-Ionone is a naturally occurring compound that belongs to the family of terpenoids, specifically classified as a cyclic monoterpene. It is primarily known for its pleasant floral aroma and is found in various plants, particularly in essential oils. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of β-ionone, supported by data tables and relevant case studies.

Chemical Structure and Biosynthesis

β-Ionone is derived from carotenoids through the oxidative cleavage catalyzed by carotenoid cleavage dioxygenases (CCDs). The biosynthetic pathway involves the cleavage of carotenoids at specific double bonds, leading to the formation of β-ionone. This process is crucial for understanding how β-ionone can be produced in various plant species and its potential applications in biotechnology .

1. Antitumor Effects

Numerous studies have documented the antitumor properties of β-ionone across various cancer cell lines:

- Melanoma and Breast Cancer : β-Ionone has been shown to inhibit cell proliferation in melanoma and breast cancer models. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as NF-κB and MAPK .

- Leukemia : A study on K562 human leukemia cells demonstrated that β-ionone significantly inhibited cell proliferation in a dose-dependent manner, with increased apoptotic rates observed at higher concentrations (200 µM) after 24 hours of treatment .

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Melanoma | A375 | Inhibition of proliferation | |

| Breast Cancer | MCF-7 | Induction of apoptosis | |

| Leukemia | K562 | Dose-dependent inhibition |

2. Anti-inflammatory Properties

β-Ionone exhibits significant anti-inflammatory activity by modulating pro-inflammatory mediators:

- In LPS-induced BV2 microglia cells, β-ionone attenuated the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α). This effect was attributed to the inhibition of NF-κB activation and MAPK phosphorylation, which are critical pathways involved in inflammation .

3. Antioxidant Activity

The antioxidant properties of β-ionone contribute to its protective effects against oxidative stress:

- Studies suggest that dietary β-ionone can enhance antioxidant enzyme activity, thereby reducing oxidative damage in cells exposed to carcinogenic agents like benzo(a)pyrene .

Study on Skin Aging

A recent investigation revealed that β-ionone could counteract dexamethasone-induced suppression of hyaluronic acid synthesis in human dermal fibroblasts. The results showed that β-ionone not only increased hyaluronic acid production but also upregulated the expression of hyaluronic acid synthase 2 (HAS2) gene, indicating its potential for skin rejuvenation applications .

Study on Gastric Cancer

Research conducted on human gastric adenocarcinoma cells demonstrated that β-ionone effectively inhibited cell growth by inducing apoptosis, further supporting its role as a potential therapeutic agent against various cancers .

属性

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025451 | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-07-6 | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-ionone affect cancer cell proliferation?

A1: Beta-ionone has been shown to inhibit the proliferation of various human cancer cell lines, including gastric adenocarcinoma (SGC-7901) [, , , ], breast cancer (MCF-7 and MDA-MB 435) [, ], and leukemia (K562) []. The compound achieves this by inducing apoptosis [, , ] and cell cycle arrest at the G1 phase []. While the exact mechanism is still under investigation, studies suggest that beta-ionone might interfere with the posttranslational processing of lamin B, a protein crucial for daughter nuclei assembly []. This disruption could potentially lead to DNA damage and subsequent apoptosis.

Q2: How does beta-ionone interact with the mitogen-activated protein kinase (MAPK) pathway?

A3: In MDA-MB 435 breast cancer cells, beta-ionone was found to modulate the MAPK pathway, a key signaling cascade involved in cell growth and survival []. The compound reduced the expression of extracellular signal-regulated kinase (ERK) and MAPK/ERK kinase 1 (MEK-1) proteins, while promoting the expression of c-Jun N-terminal kinase (JNK) and MAPK phosphatase-1 (MKP-1) proteins []. This suggests that beta-ionone's anti-proliferative effects could be mediated, at least in part, through the regulation of the MAPK pathway.

Q3: What is the molecular formula and weight of beta-ionone?

A3: Beta-ionone is a cyclic ketone with the molecular formula C13H20O and a molecular weight of 192.30 g/mol.

Q4: Are there any specific spectroscopic data available for beta-ionone?

A5: While the provided abstracts do not detail specific spectroscopic data, beta-ionone is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy [, , ] and gas chromatography-mass spectrometry (GC-MS) [, , ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures.

Q5: Does the presence of organic solvents affect the biotransformation of beta-ionone?

A6: Research shows that the addition of isooctane to Aspergillus niger cultures significantly accelerates the microbial conversion of beta-ionone, reducing the reaction time from over six days to three days []. This suggests that the presence of organic solvents can enhance the efficiency of beta-ionone biotransformation.

Q6: Can beta-ionone be produced through enzymatic reactions?

A7: Yes, beta-ionone can be produced through the enzymatic co-oxidation of beta-carotene using xanthine oxidase [, ]. This reaction involves the generation of reactive oxygen species (ROS) that cleave beta-carotene, leading to the formation of beta-ionone. Controlling ROS levels is crucial to optimize beta-ionone production and minimize its degradation.

Q7: What is the role of cytochrome P450 enzymes in beta-ionone metabolism?

A8: Studies show that cytochrome P450 enzymes, particularly CYP2B1, are induced by beta-ionone in rats [, , ]. This induction enhances the metabolism of various drugs, including cocaine, potentially leading to increased toxicity [, , ]. While the exact mechanism of induction requires further investigation, these findings highlight the potential impact of beta-ionone on drug metabolism and toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。